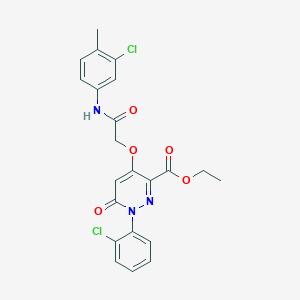

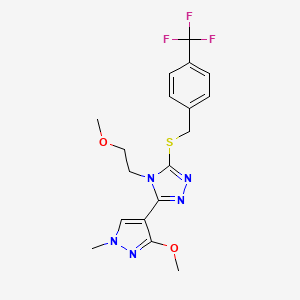

![molecular formula C8H12N4O2S2 B2913982 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-19-6](/img/structure/B2913982.png)

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide , also known by its chemical structure, is a compound with intriguing properties. Its molecular formula is C9H14N4O2S2 and an average mass of 274.363 Da . Let’s explore its various facets:

Synthesis Analysis

The synthetic strategy for obtaining this compound involves stepwise alkylation of the sulfur atom and acylation of the nitrogen atom using the starting reagent 5-amino-1,3,4-thiadiazole-2-thiol . This process leads to the formation of the target compound.

科学的研究の応用

Antidepressant and Anxiolytic Properties

Recent studies have synthesized various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, including N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, to evaluate their effects on the central nervous system (CNS). These compounds have been found to exhibit significant antidepressant and anxiolytic activities, comparable to reference drugs such as Imipramine and Diazepam. The most potent of these compounds showed a therapeutic dose range considerably lower than that which induces side effects like sedation and amnesia, indicating a promising profile for CNS activity without severe adverse effects (Clerici et al., 2001).

Antitumor Activity

A preparative procedure for synthesizing 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides was developed, leading to compounds showing moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to most of these compounds, suggesting potential applications in cancer therapy (Horishny & Matiychuk, 2020).

Inhibition of Tumor-Associated Isozymes

Halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to inhibit tumor-associated carbonic anhydrase isozyme IX effectively. This isozyme exhibits a different inhibition profile from other physiologically relevant isozymes, suggesting that these compounds could be developed into potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

特性

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S2/c1-2-3-6(14)10-7-11-12-8(16-7)15-4-5(9)13/h2-4H2,1H3,(H2,9,13)(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPWRDHYIBYQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

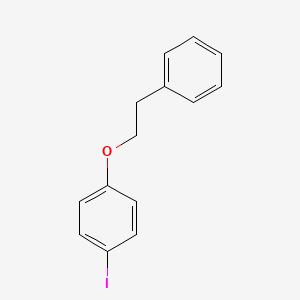

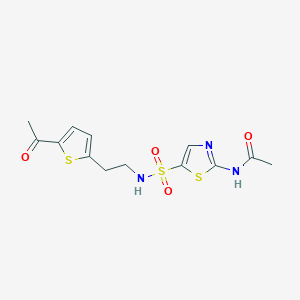

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)

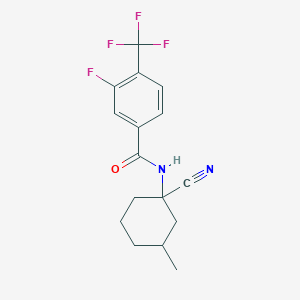

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)

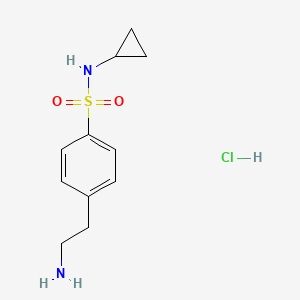

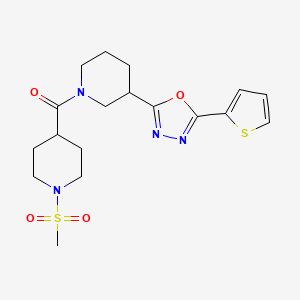

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

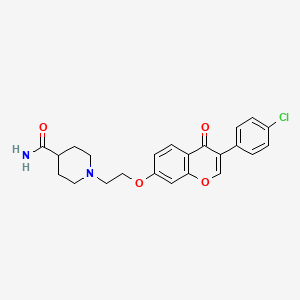

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)